1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one
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Overview
Description
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound with a complex structure that includes a phenyl group and a propan-2-one group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: This method uses zeolite as a catalyst to isomerize phenyl propylene oxide.
Gas-Phase Ketonic Decarboxylation: This industrial method involves the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst.
Chemical Reactions Analysis
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include benzoic acid and alcohol derivatives.
Scientific Research Applications
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving enzyme-catalyzed reactions.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process is crucial for its biodegradation and excretion.
Comparison with Similar Compounds
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with similar compounds such as:
Benzyl Methyl Ketone: This compound is structurally similar but has different chemical properties and applications.
Phenyl Vinyl Ketone: It has a vinyl group instead of the isopropyl group, leading to different reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
CAS No. |
122916-83-0 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-phenyl-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C18H20O/c1-13(2)15-9-11-17(12-10-15)18(14(3)19)16-7-5-4-6-8-16/h4-13,18H,1-3H3 |
InChI Key |
FVQXDGHEYSUVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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